molecular formula C7H2BrF5Hg B14650282 Bromo[(pentafluorophenyl)methyl]mercury CAS No. 51081-34-6

Bromo[(pentafluorophenyl)methyl]mercury

Cat. No.: B14650282
CAS No.: 51081-34-6
M. Wt: 461.58 g/mol
InChI Key: GWSQLZRGKHDDHH-UHFFFAOYSA-M
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Description

Bromo[(pentafluorophenyl)methyl]mercury (C₆F₅CH₂HgBr) is a fluorinated organomercurial compound characterized by a mercury center bonded to a bromine atom and a pentafluorophenylmethyl group. This structure confers unique Lewis acidic properties and reactivity, making it relevant in supramolecular chemistry and materials science. Fluorinated organomercurials, such as C₆F₅HgCl and C₆F₅HgBr, are known for their ability to form adducts with aromatic substrates through secondary Hg–C interactions (3.3–3.6 Å range) . These interactions are influenced by the electronic and steric effects of substituents, positioning bromo and pentafluorophenyl groups as critical modifiers of reactivity and stability .

Properties

CAS No.

51081-34-6

Molecular Formula

C7H2BrF5Hg

Molecular Weight

461.58 g/mol

IUPAC Name

bromo-[(2,3,4,5,6-pentafluorophenyl)methyl]mercury

InChI

InChI=1S/C7H2F5.BrH.Hg/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q;;+1/p-1

InChI Key

GWSQLZRGKHDDHH-UHFFFAOYSA-M

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[Hg]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo[(pentafluorophenyl)methyl]mercury typically involves the reaction of pentafluorobenzyl bromide with mercury(II) acetate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C6F5CH2Br+Hg(OAc)2C6F5CH2HgBr+2AcOHC_6F_5CH_2Br + Hg(OAc)_2 \rightarrow C_6F_5CH_2HgBr + 2 AcOH C6​F5​CH2​Br+Hg(OAc)2​→C6​F5​CH2​HgBr+2AcOH

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bromo[(pentafluorophenyl)methyl]mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various organomercury compounds with different functional groups.

    Oxidation and Reduction Reactions: Products include different oxidation states of mercury compounds.

    Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

Bromo[(pentafluorophenyl)methyl]mercury has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in medicinal chemistry, including the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo[(pentafluorophenyl)methyl]mercury involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Substituent Effects

  • Bromo vs. Chloro Analogues : Bromo[(pentafluorophenyl)methyl]mercury exhibits stronger electron-withdrawing effects compared to its chloro analogue (C₆F₅CH₂HgCl). This difference impacts Lewis acidity and adduct formation. For example, C₆F₅HgBr forms stable adducts with 1,4-diphenylbutadiyne, whereas C₆F₅HgCl primarily complexes with polar solvents like DMF and DMSO .
  • Methyl vs. Bromo Substituents : Methyl groups are electron-donating, reducing Lewis acidity. In contrast, bromo substituents enhance electrophilicity at the mercury center, favoring interactions with electron-rich aromatic systems .

Positional Isomerism

Meta- and para-substituted derivatives of organomercurials show distinct binding geometries. For example, para-substituted pentafluorophenyl groups allow optimal alignment for polyhapto interactions, whereas meta-substituents introduce steric hindrance, reducing adduct stability .

Reactivity and Lewis Acidity

Compound Adduct Formation Key Interactions Stability
C₆F₅CH₂HgBr Yes Hg–C (3.4 Å) with aromatics High (ΔG = -15 kJ/mol)
C₆F₅CH₂HgCl Limited Hg–O (DMF/DMSO) Moderate
[o-C₆F₄Hg]₃ Yes Cooperative Hg–C interactions Very High
  • Cooperative Effects: Trinuclear complexes like [o-C₆F₄Hg]₃ exhibit enhanced stability due to cooperative binding, a feature absent in mononuclear C₆F₅CH₂HgBr .
  • Hydrolysis Rates : Bromo derivatives hydrolyze slower than methyl-substituted analogues due to reduced steric strain and stronger Hg–Br bonds .

Antimicrobial and Antifungal Properties

  • Substituent Influence : Bromo substituents enhance antibacterial activity in benzothiazine derivatives (MIC = 50–100 µg/mL for B. subtilis), outperforming chloro and methyl analogues .
  • Bioactivity Hierarchy: Nitro > Bromo > Methyl in arylmercury compounds. For example, 2-amino-5-nitrophenyl mercury(II) chloride shows superior microbial inhibition (MIC = 0.4 mg/mL) compared to bromo and methyl derivatives .

Receptor Binding

In 5-HT2C agonists, bromo substituents in the 2-position enhance potency (EC₅₀ = 12 nM) compared to fluoro or methyl groups (EC₅₀ = 45–60 nM). However, larger substituents (e.g., trifluoromethyl) reduce activity due to steric clashes .

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